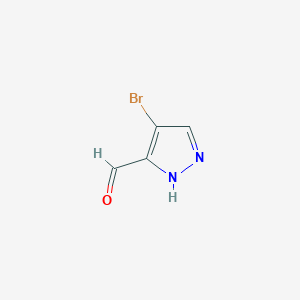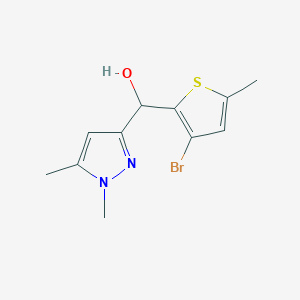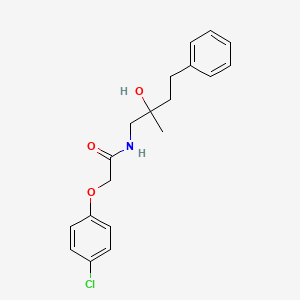
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide, commonly known as DT-010, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DT-010 belongs to the class of thiazolidinone derivatives, which have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Antimicrobial and Antifungal Properties :
- A series of compounds including N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds, characterized by the inclusion of a thiazole ring, demonstrated inhibitory action against various strains of bacteria and fungi, suggesting potential therapeutic applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013; Patel & Dhameliya, 2010).
Anticancer Activities :
- Novel derivatives containing a thiazole moiety, related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide, have been designed and synthesized. These compounds displayed promising anticancer activities against various cancer cell lines. For instance, certain derivatives showed remarkable antitumor effects against human colon cancer and lung epithelial cells, indicating their potential as anticancer agents (Zhang et al., 2017).
Chemical Synthesis and Characterization :
- The synthesis processes for related compounds have been explored in several studies, providing insights into the methods of creating these chemicals and understanding their structural properties. This includes the synthesis of various benzamide derivatives and analysis of their molecular structures (Wineholt et al., 1970; Saundane & Walmik, 2013).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Biochemical Pathways
Given its target, it is likely involved in the regulation of thecell cycle and cell division processes .
Result of Action
Given its target, it is likely to affect cell division and growth .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(23)21-16-7-5-8-17(14-16)22-11-6-12-28(22,24)25/h5,7-10,13-14H,3-4,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTRFZZHBOYNDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372630.png)


![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)

![1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2372641.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)



![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)

